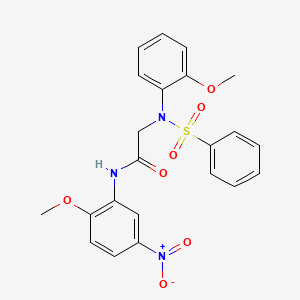

![molecular formula C18H19NO4 B4579270 ethyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate](/img/structure/B4579270.png)

ethyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related heterocyclic systems and potential metabolites illustrates the versatility and complexity involved in creating compounds with specific functional groups and molecular structures. For instance, the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl]benzoate showcases multi-step synthetic routes involving acetoacetic esters and Reformatsky reactions respectively (Selič et al., 1997); (Sunthankar et al., 1990).

Molecular Structure Analysis

Single-crystal X-ray crystallography and spectroscopic methods, including NMR and IR, have been instrumental in determining the molecular structures of related compounds. These techniques have elucidated the spatial arrangements and confirmed the presence of specific functional groups in molecules like ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate (İ. Koca et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving ethyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate or its analogs are diverse, demonstrating various reactivity patterns such as cyclization, alkylation, and acylation. The preparation of pyrroles and benzofuran derivatives through reactions like the Horner-Wadsworth-Emmons reaction and cyclization showcases the compound's versatility (Malešič et al., 1997); (Suzuki, 1985).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, depend heavily on the molecular structure. For instance, crystallographic studies have provided valuable information on the compound's solid-state properties and intermolecular interactions, contributing to an understanding of its physical behavior (Manolov et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, highlight the functional versatility of the compound. Studies on related compounds have explored their potential in synthesizing new materials and understanding their mechanisms of action (Angelastro et al., 1992).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Ethyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate is a compound that has been utilized in various chemical syntheses and studies focusing on its properties and applications in creating heterocyclic systems and potential therapeutic agents. One area of research involves the synthesis of heterocyclic compounds, where similar compounds are used as reagents for preparing various heterocyclic systems. For instance, derivatives similar to ethyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate have been employed in the synthesis of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other compounds, showcasing their utility in creating complex chemical structures (Selič, Grdadolnik, & Stanovnik, 1997).

Biological Activity and Pharmacological Potential

Further research into compounds structurally related to ethyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate has explored their biological activities, including their potential as anti-juvenile hormone agents and beta-adrenergic receptor blocking agents. For example, derivatives of ethyl 4-[(phenoxyacetyl)amino]benzoate have been investigated for their ability to induce precocious metamorphosis in silkworms, indicating juvenile hormone deficiency, which could have implications for pest control strategies (Kuwano, Fujita, Furuta, & Yamada, 2008). Additionally, certain derivatives have been studied for their beta-adrenergic blocking and diuretic activities, suggesting potential applications in medical treatments (Bouley, Teulon, Cazes, Cloarec, & Deghenghi, 1986).

Advanced Materials and Optical Properties

Compounds with structural similarities to ethyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate have also been investigated for their optical properties, including their potential in nonlinear optical applications. Research into Schiff base compounds derived from ethyl-4-amino benzoate has led to the identification of materials with significant nonlinear refractive indexes, suggesting their suitability for applications in optical limiting devices, which are crucial for protecting sensors and human eyes from intense light sources (Abdullmajed, Sultan, Al-Asadi, Hassan, Ali, & Emshary, 2021).

Propiedades

IUPAC Name |

ethyl 3-methyl-4-[(2-phenoxyacetyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-3-22-18(21)14-9-10-16(13(2)11-14)19-17(20)12-23-15-7-5-4-6-8-15/h4-11H,3,12H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYNCOOILQKMRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4579189.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B4579204.png)

![N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4579211.png)

![N-(2,4-dichlorophenyl)-N'-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4579245.png)

![methyl 2-{[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthoyl]amino}benzoate](/img/structure/B4579250.png)

![2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4579260.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4579271.png)

![N-{(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)[4-(difluoromethoxy)phenyl]methyl}-4-methylaniline](/img/structure/B4579285.png)

![5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4579286.png)

![1-(2-fluorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B4579288.png)

![4-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B4579295.png)